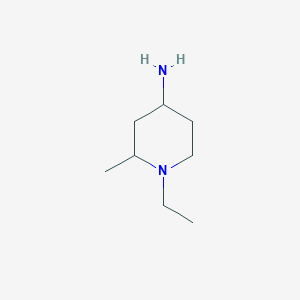

1-Ethyl-2-methylpiperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-5-4-8(9)6-7(10)2/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNBVPLRUBLMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Piperidin-4-Amine Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant heterocyclic scaffolds in the pharmaceutical industry.[1] Its derivatives are integral to numerous approved drugs, spanning a wide array of therapeutic classes.[2] This guide focuses on a specific, high-value subclass: substituted piperidin-4-amine derivatives. We will explore the synthetic rationale, delve into the nuances of their structure-activity relationships (SAR), and survey their diverse therapeutic applications. This document is designed for drug discovery professionals, providing field-proven insights, detailed experimental workflows, and a robust framework for leveraging this versatile scaffold in the development of next-generation therapeutics.

The Strategic Importance of the Piperidin-4-Amine Core

The piperidine heterocycle is a saturated six-membered ring containing a nitrogen atom, a structure prevalent in countless natural products and pharmaceuticals.[1][2] The 4-amino substitution pattern creates a key vector for molecular diversity and interaction. The core structure presents three primary points for modification: the piperidine nitrogen (N1), the 4-amino group, and the piperidine ring itself (C4). This multi-point variability allows medicinal chemists to meticulously tune a compound's physicochemical properties—such as solubility, lipophilicity, and pKa—to optimize pharmacokinetic and pharmacodynamic profiles.[3] The conformational flexibility of the piperidine chair structure, combined with the hydrogen bonding capacity of the amino group, makes this scaffold exceptionally adept at fitting into and interacting with a wide variety of biological targets.

Foundational Synthesis Strategies

The efficient construction of the piperidin-4-amine core and its derivatives is paramount for successful drug discovery campaigns. Several robust synthetic methodologies have been established, each with distinct advantages. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability.

Reductive Amination: The Workhorse Approach

Reductive amination of an N-substituted-4-piperidone is arguably the most common and versatile method for preparing piperidin-4-amine derivatives.[4] This strategy is favored for its operational simplicity and the vast commercial availability of primary and secondary amines, allowing for the rapid generation of large compound libraries.

The causality behind this choice rests on the reaction's reliability and functional group tolerance. The process involves the initial formation of an iminium ion intermediate by condensing the piperidone with a chosen amine, which is then reduced in situ to the corresponding amine.

Workflow: General Synthesis via Reductive Amination

Caption: Mechanism of action for piperidine-based DPP4 inhibitors.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built on robust, reproducible experimental design. Below are representative protocols for the synthesis and evaluation of piperidin-4-amine derivatives.

Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methodologies for synthesizing N-aryl-N-alkyl-piperidin-4-amines.

[4][5]Objective: To synthesize N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)acetamide.

Materials:

-

N-Boc-piperidin-4-one

-

3,4-dichloroaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Acetic Acid (AcOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetyl chloride

-

Triethylamine (TEA)

Step-by-Step Procedure:

-

Amine Coupling: To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous DCE, add 3,4-dichloroaniline (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent reduction of the ketone before iminium formation.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM:TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and TFA under reduced pressure. Re-dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize. Dry and concentrate to yield the free secondary amine.

-

Acetylation: Dissolve the amine (1.0 eq) and TEA (1.5 eq) in DCM. Cool to 0°C and add acetyl chloride (1.1 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.

-

Final Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by chromatography or recrystallization to obtain the final product.

Protocol: In Vitro Biological Evaluation (Factor Xa Inhibition Assay)

Objective: To determine the IC₅₀ of a synthesized piperidine derivative against human Factor Xa.

Materials:

-

Human Factor Xa (FXa) enzyme

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 2 µL of the serially diluted test compound solution to the respective wells. Add 2 µL of DMSO to control wells (for 0% and 100% activity).

-

Enzyme Addition: Add 25 µL of a pre-diluted FXa solution in assay buffer to all wells except the 0% activity (blank) controls. Incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the 100% activity control (DMSO only).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Challenges and Future Perspectives

While the piperidin-4-amine scaffold is highly valuable, challenges remain, particularly in achieving subtype selectivity for closely related biological targets and in overcoming drug resistance. Future innovations will likely focus on novel synthetic strategies to access more complex, three-dimensional chemical space. Recent breakthroughs combining biocatalytic oxidation with radical cross-coupling promise to reduce synthesis steps for complex piperidines, accelerating the discovery of new drug candidates. T[6]he integration of computational chemistry and machine learning will further refine SAR models, enabling more predictive and efficient drug design in the future.

References

- Gassama, A., & Diatta, A. (2015).

- (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

- (2019).

- (2022).

- (2006). 4-aminopiperidine and their use as a medicine.

- Arulraj, R. (2021).

- (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

- (2024). The medicinal chemistry of piperazines: A review.

- (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.

- (2022). Structure–activity relationship of piperidine derivatives with anticancer activity.

- (2023). Structure activity relationship of piperidine derivatives.

- (2022). Piperidine derivatives scope of this review.

- (2025).

- Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.

- (2002). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.

- (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

- Revathi, R., et al. (2015). Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. Drug Design, Development and Therapy.

- (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 6. news-medical.net [news-medical.net]

Strategic Sourcing & Technical Handling of 1-Ethyl-2-methylpiperidin-4-amine

The following technical guide details the sourcing, quality control, and handling of 1-Ethyl-2-methylpiperidin-4-amine , a specialized heterocyclic building block used in medicinal chemistry.

A Guide for Medicinal Chemists and Procurement Specialists

Executive Summary

This compound (CAS: 92351-62-7 ) is a disubstituted piperidine derivative serving as a critical scaffold in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1][2][3][4][5] Unlike the commoditized 4-aminopiperidine, this molecule introduces a methyl group at the C2 position, creating two chiral centers (C2 and C4). This structural feature significantly increases the complexity of sourcing, as commercial "catalog" grades are often undefined racemates or diastereomeric mixtures.

This guide provides a validated framework for sourcing this intermediate, emphasizing the necessity of stereochemical control and rigorous vendor qualification to prevent downstream failure in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Specifications

To ensure reproducibility, researchers must define the exact stereochemical requirements before engaging suppliers. The presence of the C2-methyl and C4-amino groups creates cis and trans diastereomers, each existing as a pair of enantiomers.

Core Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | This compound | Often listed as 4-Amino-1-ethyl-2-methylpiperidine |

| CAS Number | 92351-62-7 | Primary identifier for the racemate/undefined stereochemistry. |

| Formula | C₈H₁₈N₂ | MW: 142.24 g/mol |

| Appearance | Colorless to pale yellow liquid | Amines oxidize/darken upon air exposure. |

| Boiling Point | ~180–190°C (Predicted) | High boiling point; often purified via distillation or column chromatography. |

| pKa | ~10.5 (Secondary amine) | Highly basic; readily forms carbamates with atmospheric CO₂. |

Stereochemical Complexity

-

Cis-Isomer: The 2-methyl and 4-amino groups are on the same side of the ring.

-

Trans-Isomer: The groups are on opposite sides.

-

Implication: Commercial "95% purity" batches may contain varying ratios of cis/trans isomers unless specified. Always request a ¹H-NMR with integration of the C2-H and C4-H protons to determine diastereomeric ratio (dr).

Sourcing Landscape & Vendor Qualification

The market for this compound is bifurcated between "Stock" suppliers (holding gram-scale inventory of the racemate) and "Custom" synthesis houses (capable of stereoselective synthesis).

Validated Supplier Categories

-

Catalog Suppliers (Stock): Best for initial hit-to-lead where stereochemistry is not yet critical.

-

Examples:BLD Pharm , Thoreauchem , Bio-Fount .

-

Risk:[6] Batch-to-batch variation in diastereomeric ratio.

-

-

Custom Synthesis (CROs): Required for lead optimization where enantiopure material is needed.

-

Examples:Enamine , WuXi AppTec , ChemPartner .

-

Capability: Can separate isomers via Chiral SFC or synthesize via asymmetric hydrogenation.

-

Vendor Qualification Protocol (The "Self-Validating" System)

Do not rely on the Certificate of Analysis (CoA) alone. Implement this internal QC workflow upon receipt:

Figure 1: Incoming Quality Control (IQC) workflow for this compound. This logic gate prevents mixed-isomer batches from confounding biological data.

Technical Workflow: Synthesis & Handling

If commercial stock is unavailable or insufficient, the compound can be synthesized via Reductive Amination . This route is preferred for its scalability and ability to control the C4 stereocenter via hydride source selection.

Synthesis Route (Reductive Amination)

Precursor: 1-Ethyl-2-methylpiperidin-4-one (CAS: 3612-18-8 analog).

-

Reaction: Ketone + Ammonium Acetate + Reducing Agent.

-

Reagents:

-

Sodium Cyanoborohydride (NaBH₃CN): Slower, often yields thermodynamic mixture.

-

Sodium Triacetoxyborohydride (STAB): Faster, kinetic control.

-

-

Stereocontrol: Bulky reducing agents (e.g., L-Selectride) can favor the cis-isomer (axial attack).

Handling & Stability Protocol

-

Air Sensitivity: Primary amines react with atmospheric CO₂ to form carbamate salts (white crust).

-

Protocol: Store under Argon/Nitrogen.

-

-

Hygroscopicity: The free base is hygroscopic.

-

Recommendation: Convert to the Dihydrochloride (2HCl) or Tartrate salt for long-term storage. The salt form is a crystalline solid, stable at room temperature, and non-hygroscopic.

-

Applications in Drug Discovery

This scaffold is valuable because the C2-methyl group locks the piperidine ring into a specific conformation, potentially improving potency and selectivity compared to the unsubstituted analog.

Key Application Areas

-

Kinase Inhibitors: The 4-amino group serves as the hinge binder (forming H-bonds with the ATP pocket), while the N-ethyl group extends into the solvent-exposed region.

-

GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR5, CCR2) where the basic nitrogen interacts with a conserved aspartate residue in the receptor transmembrane bundle.

Logical Relationship: Structure to Function

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating how the C2-methyl modification enhances drug-like properties.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from [Link](Note: Used as structural analog reference for physicochemical properties).

Sources

- 1. 838847-25-9|1-(Prop-2-en-1-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 1340237-71-9|1-(But-3-en-1-yl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 92351-62-7|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 4. 671-36-3|1,2-Dimethylpiperidine|BLD Pharm [bldpharm.com]

- 5. 92351-62-7|this compound|BLD Pharm [bldpharm.com]

- 6. chemrevlett.com [chemrevlett.com]

Strategic Handling and Safety Profiling of 1-Ethyl-2-methylpiperidin-4-amine

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 1-Ethyl-2-methylpiperidin-4-amine , a specialized intermediate often encountered in the synthesis of JAK inhibitors and GPCR ligands. Unlike commodity chemicals, this molecule presents unique stereochemical and stability challenges. This document synthesizes data from structural analogs (SAR) and standard operating procedures for high-value amine intermediates to establish a self-validating safety protocol.

Part 1: Chemical Identity & Stereochemical Complexity

Chemical Structure and Identification

This molecule belongs to the class of substituted piperidin-4-amines . Its pharmacological value lies in the C2-methyl group, which introduces chirality and steric constraints often required to improve the selectivity of drug candidates.

| Property | Data / Description |

| Systematic Name | This compound |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | ~142.24 g/mol |

| CAS Number (Generic) | Not assigned as a bulk commodity. Refer to specific isomers below. |

| Key Precursor CAS | 1434073-24-1 (cis-isomer core); 50534-45-7 (1-ethyl analog) |

| Physical State | Colorless to pale yellow liquid (at 20°C) |

| Basicity (pKa) | Est. 10.5–11.0 (Primary amine), ~9.0 (Tertiary ring amine) |

Stereochemical Considerations

The presence of the methyl group at C2 and the amine at C4 creates two chiral centers, resulting in cis and trans diastereomers.

-

Cis-isomer: The C2-Methyl and C4-Amine are on the same face (often the bioactive conformer in JAK inhibition).

-

Trans-isomer: Substituents are on opposite faces.

-

Implication: Safety protocols must account for enantioselective synthesis reagents, which may have distinct hazard profiles.

Part 2: Hazard Identification & Toxicology (SAR-Derived)

Note: As a custom intermediate, specific toxicological data is limited. The following classification is derived from the homologous series, specifically 1-Ethylpiperidin-4-amine (CAS 50534-45-7).

GHS Classification (Inferred)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

-

Sensitization: Potential skin sensitizer (common in diamines).

Mechanism of Toxicity

The primary amine at position 4 is highly nucleophilic and basic. Upon contact with biological tissue:

-

Saponification: Rapidly hydrolyzes lipids in cell membranes.

-

Protein Denaturation: Disrupts cellular proteins, causing deep tissue necrosis that may not be immediately painful (delayed onset burns).

-

Respiratory Irritation: Vapor inhalation causes alkalosis of the mucous membranes in the upper respiratory tract.

Part 3: Safe Handling & Storage Protocols

The "Carbonate Trap" Phenomenon

Primary amines aggressively absorb atmospheric CO₂ to form carbamates (white crusts).

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen).

-

Seal: Use Parafilm® or Teflon tape over caps. For long-term storage, use a Schlenk flask or a glovebox.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with diamines due to permeation.

| Protection Layer | Specification | Rationale |

| Primary Glove | Nitrile (Disposable) | Splash protection only. Change immediately upon contact. |

| Secondary Glove | Laminate Film (e.g., Silver Shield®) | Required for synthesis/transfer operations. Prevents chemical permeation.[2] |

| Respiratory | Full-face respirator with ABEK filter | Prevents inhalation of alkaline vapors and protects eyes from corrosive fumes. |

Part 4: Synthesis & Purification Workflow

The synthesis typically involves the reduction of a protected precursor.[3] The following workflow ensures high purity and safety.

Synthesis Diagram (Graphviz)

Purification Protocol (Distillation)

Because this amine is a liquid with a high boiling point (est. 160–180°C at 760 mmHg), purification via Kugelrohr distillation or Fractional distillation under reduced pressure is recommended.

-

Vacuum: < 5 mmHg.

-

Temperature: Gently heat to avoid decomposition (N-oxide formation).

-

Collection: Discard the first fraction (volatiles/solvents) to ensure removal of ethylamine residues.

Part 5: Emergency Response & Waste Management

Spill Response Decision Tree

Decontamination

Do NOT use acidic water immediately on skin, as the heat of neutralization can exacerbate burns.

-

Skin: Flush with copious amounts of water for 15 minutes.[1][4]

-

Surfaces: After absorbing the bulk liquid, wipe surfaces with 5% Citric Acid solution to neutralize residues, followed by water.

References

-

PubChem. (2025).[5][6] Compound Summary: 1-Ethylpiperidin-4-amine (CAS 50534-45-7).[7] National Library of Medicine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | C14H21N3O2 | CID 11149707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-ethyl piperidine [oakwoodchemical.com]

Technical Guide: Comparative Analysis of 1-Ethyl-2-Methyl and 1-Ethyl-3-Methyl Piperidin-4-Amine

Executive Summary

This technical guide provides a high-resolution structural and functional analysis of two isomeric piperidine scaffolds: 1-ethyl-2-methylpiperidin-4-amine (2-EMPA) and 1-ethyl-3-methylpiperidin-4-amine (3-EMPA) . While chemically similar, the positional variance of the methyl group (C2 vs. C3) dictates profound differences in stereochemical accessibility, conformational energy landscapes, and structure-activity relationships (SAR).

For drug development professionals, distinguishing between these isomers is critical. The 2-methyl variant introduces significant steric bulk proximal to the basic nitrogen (N1), often modulating metabolic clearance and hERG channel binding. The 3-methyl variant primarily influences the orientation of the C4-amine pharmacophore via vicinal gauche interactions, affecting receptor binding affinity.

Part 1: Structural & Stereochemical Analysis

Positional Isomerism and Connectivity

The core difference lies in the methylation site relative to the ring nitrogen (N1) and the primary amine (N4).

-

2-EMPA (this compound): The methyl group is adjacent to the tertiary amine. This creates a "steric gate" protecting the N1 lone pair but also introduces A(1,2) strain with the N-ethyl group.

-

3-EMPA (1-ethyl-3-methylpiperidin-4-amine): The methyl group is adjacent to the C4-amine. This creates a vicinal relationship that restricts the rotameric freedom of the primary amine, critical for "locking" active conformations.

Stereocenters and Diastereomers

Both molecules possess two chiral centers (C2/C4 for 2-EMPA and C3/C4 for 3-EMPA), resulting in four stereoisomers for each regioisomer (two enantiomeric pairs).

| Feature | 2-EMPA (2-Methyl) | 3-EMPA (3-Methyl) |

| Chiral Centers | C2, C4 | C3, C4 |

| Diastereomers | cis (2-Me/4-NH₂ syn) & trans (anti) | cis (3-Me/4-NH₂ syn) & trans (anti) |

| Key Interaction | 1,3-diaxial interaction (if axial) | 1,2-gauche interaction (vicinal) |

| Conformational Lock | High (2-Me prefers equatorial) | Moderate (3-Me prefers equatorial) |

Conformational Energy Landscape

The piperidine ring predominantly adopts a chair conformation. The stability of this chair is governed by the minimization of 1,3-diaxial strains.

-

In 2-EMPA: The 2-methyl group has a strong preference for the equatorial position (

kcal/mol). However, the N-ethyl group also demands space. If the N-ethyl group is axial, it avoids clashing with the equatorial 2-methyl but incurs 1,3-diaxial interactions with axial hydrogens at C3 and C5. -

In 3-EMPA: The 3-methyl group also prefers equatorial (

kcal/mol). The critical factor here is the relationship with the C4-amine. In the cis-isomer (diequatorial), the amine and methyl are gauche, costing

Part 2: Physicochemical Properties & Reactivity[1]

Basicity (pKa)

The position of the methyl group exerts an inductive and steric effect on the basicity of the nitrogen atoms.

-

N1 (Tertiary Amine):

-

2-EMPA: The 2-methyl group sterically hinders the solvation of the protonated N1. While the inductive effect (+I) of the methyl group should theoretically increase basicity, the steric inhibition of solvation often dominates, slightly lowering the pKa relative to the 3-methyl isomer.

-

3-EMPA: The N1 is more accessible for solvation. The pKa is typical for N-ethylpiperidines (

).

-

-

N4 (Primary Amine):

-

Both isomers exhibit a pKa

. The difference is negligible unless the 3-methyl group (in 3-EMPA) forces the amine into a specific spatial orientation that facilitates intramolecular hydrogen bonding.

-

Lipophilicity (LogP) and Solubility

Both isomers have the same molecular formula (

Part 3: Synthetic Pathways[2]

Synthesis of these specific isomers requires divergent strategies to ensure regiocontrol.

Synthesis of this compound (2-EMPA)

Route: Reductive amination of 2-methylpiperidin-4-one or hydrogenation of 2-methylpyridin-4-amine.

-

Precursor: 2-Methylpyridin-4-amine (Commercially available).

-

Step 1 (Acetylation): Protect the primary amine (e.g., with Ac2O) to prevent side reactions.

-

Step 2 (Quaternization): React with Ethyl Iodide (EtI) to form the N-ethyl pyridinium salt.

-

Step 3 (Reduction): Catalytic hydrogenation (

, PtO -

Step 4 (Deprotection): Acidic hydrolysis of the acetamide yields the final product.

Synthesis of 1-Ethyl-3-Methylpiperidin-4-Amine (3-EMPA)

Route: From 1-benzyl-3-methylpiperidin-4-one (Swern oxidation route or Dieckmann condensation).

-

Precursor: 1-Benzyl-3-methylpiperidin-4-one.

-

Step 1 (Reductive Amination): React ketone with Ammonium Acetate (

) and -

Step 2 (Debenzylation): Pd/C catalyzed hydrogenolysis removes the benzyl group.

-

Step 3 (N-Ethylation): Reductive alkylation with Acetaldehyde/STAB (Sodium Triacetoxyborohydride) or direct alkylation with Ethyl Bromide/K2CO3.

Part 4: Experimental Protocol (General Reductive Amination)

This protocol describes the conversion of the ketone intermediate to the amine, a critical step for both isomers if starting from the piperidone.

Objective: Synthesis of cis/trans-1-ethyl-3-methylpiperidin-4-amine from 1-ethyl-3-methylpiperidin-4-one.

-

Reagents:

-

Substrate: 1-Ethyl-3-methylpiperidin-4-one (1.0 eq)

-

Amine Source: Ammonium Acetate (10.0 eq)

-

Reductant: Sodium Cyanoborohydride (

) (1.2 eq) -

Solvent: Methanol (anhydrous)

-

Molecular Sieves: 3Å or 4Å (activated)

-

-

Procedure:

-

Step 1: Charge a flame-dried reaction flask with 1-ethyl-3-methylpiperidin-4-one and Methanol (0.1 M concentration).

-

Step 2: Add Ammonium Acetate and activated molecular sieves. Stir under Nitrogen at room temperature for 2 hours to allow imine formation.

-

Step 3: Cool the mixture to 0°C. Carefully add

portion-wise. -

Step 4: Allow to warm to room temperature and stir for 16 hours.

-

Step 5 (Workup): Quench with saturated

. Remove Methanol under reduced pressure. Extract aqueous phase with Dichloromethane (DCM) x3.[1] -

Step 6 (Purification): Dry organics over

. The cis and trans isomers can typically be separated via flash column chromatography using a DCM/MeOH/NH4OH gradient (e.g., 90:9:1).

-

Validation:

-

1H NMR: Look for the C4-H signal. In the cis isomer (axial amine), the C4-H is equatorial and appears as a narrow multiplet (

Hz). In the trans isomer (equatorial amine), the C4-H is axial and appears as a broad triplet of triplets (

Part 5: Pharmacological Implications

Structure-Activity Relationship (SAR)

-

2-EMPA: Often used when the binding pocket has a narrow hydrophobic cleft near the basic nitrogen. The 2-methyl group can restrict the rotation of the ethyl tail, reducing the entropic penalty of binding.

-

3-EMPA: Used to fine-tune the vector of the primary amine. If the receptor requires a specific hydrogen bond angle, the 3-methyl group can bias the population of the amine toward the active conformation via gauche repulsion.

Metabolic Stability

-

2-EMPA: The 2-methyl group blocks metabolic oxidation at the

-carbon (C2) adjacent to the nitrogen, a common metabolic soft spot. This often results in higher metabolic stability compared to the 3-methyl variant. -

3-EMPA: The C2 position remains unsubstituted and vulnerable to CYP450-mediated oxidation (N-dealkylation or ring oxidation).

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (2025).[1][2] Retrieved from

-

National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from

-

ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).[3] Retrieved from

-

PubChem. 1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine Compound Summary. Retrieved from

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017).[4] Retrieved from

Sources

Methodological & Application

Synthesis of 1-Ethyl-2-methylpiperidin-4-amine from piperidone precursors

Application Note: High-Purity Synthesis of 1-Ethyl-2-methylpiperidin-4-amine

Executive Summary

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. This application note details a robust, scalable protocol for the synthesis of This compound starting from piperidone precursors.

Unlike generic protocols, this guide addresses the critical challenge of stereocontrol (cis/trans isomerism) inherent to 2,4-disubstituted piperidines. We present a two-stage workflow: (1) Regioselective N-ethylation of 2-methylpiperidin-4-one, followed by (2) Thermodynamic reductive amination to favor the cis-diequatorial isomer.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize atom economy and stereochemical purity. The 2-methyl substituent at C2 and the amine at C4 create a diastereomeric pair.

-

Thermodynamic Consideration: In the piperidine chair conformation, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. For this compound, the cis-isomer allows both the 2-methyl and 4-amino groups to adopt equatorial orientations (C2-eq, C4-eq). Consequently, our protocol utilizes catalytic hydrogenation , which promotes thermodynamic equilibration to the stable cis-isomer.

Figure 1: Retrosynthetic pathway highlighting the key intermediate.

Safety & Hazard Identification

-

Ethyl Iodide/Bromide: Alkylating agents are potent carcinogens and lachrymators. Handle only in a fume hood.

-

Sodium Cyanoborohydride (NaBH3CN): Liberates highly toxic HCN gas if exposed to strong acids. Maintain pH > 3.

-

Hydrogen Gas (H2): Extremely flammable. Ensure all hydrogenation vessels are grounded and leak-tested.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-2-methylpiperidin-4-one

Objective: Selective N-alkylation of the secondary amine without over-alkylation.

Reagents:

-

2-Methylpiperidin-4-one (or its HCl salt) [CAS: 1445-73-4 for N-Me analog, adapt for 2-Me]

-

Ethyl Iodide (1.1 equiv)

-

Potassium Carbonate (K2CO3) (2.5 equiv)

-

Acetonitrile (ACN) (Solvent)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-methylpiperidin-4-one HCl (10.0 g, 66.8 mmol) and anhydrous ACN (100 mL).

-

Base Addition: Add finely powdered K2CO3 (23.1 g, 167 mmol) in one portion. Stir vigorously at Room Temperature (RT) for 15 minutes to liberate the free base.

-

Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (11.5 g, 73.5 mmol) dropwise over 20 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine. Dry over Na2SO4 and concentrate.

-

Note: If purity is <95%, purify via flash chromatography (SiO2, 0-5% MeOH/DCM).

-

Expected Yield: 75-85% (Yellowish oil).

-

Phase 2: Reductive Amination (The Stereoselective Step)

Objective: Conversion of the ketone to the amine, favoring the cis-isomer.

Method A: Catalytic Hydrogenation (Preferred for Scale & Stereocontrol) This method utilizes thermodynamic control to favor the all-equatorial cis-isomer.

Reagents:

-

1-Ethyl-2-methylpiperidin-4-one (from Phase 1)

-

Ammonia (7N solution in Methanol)

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Hydrogen Gas (50 psi)

Protocol:

-

Solution Prep: In a pressure vessel (Parr reactor), dissolve 1-ethyl-2-methylpiperidin-4-one (5.0 g, 35.4 mmol) in 7N NH3/MeOH (50 mL, 10 equiv).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pyrophoric when dry.

-

Hydrogenation: Seal the reactor. Purge with N2 (3x) and then H2 (3x). Pressurize to 50 psi H2.

-

Reaction: Stir at 50°C for 24 hours.

-

Filtration: Cool to RT. Vent H2. Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate to yield the crude amine.

Method B: Chemical Reduction (Lab Scale) Use this if high-pressure equipment is unavailable. Note that this may yield a higher proportion of the trans-isomer (kinetic product) depending on conditions.

-

Mix ketone (1 equiv) and Ammonium Acetate (10 equiv) in dry Methanol. Stir for 2 hours to form the imine.

-

Add NaBH3CN (1.5 equiv) portion-wise.

-

Adjust pH to ~6 with acetic acid. Stir 16h.

-

Quench with NaHCO3, extract with DCM.

Purification & Isomer Separation

The crude product is typically a mixture of cis (major) and trans (minor) isomers.[1]

Separation Protocol:

-

Salt Formation: Dissolve the crude amine in Ethanol. Add concentrated HCl (2.2 equiv) dropwise to precipitate the dihydrochloride salt.

-

Fractional Crystallization:

-

Free Basing: Dissolve the salt in minimal water, basify with 2N NaOH to pH > 12, and extract with DCM to obtain the pure cis-amine.

Data Summary Table:

| Parameter | Method A (H2/Pd) | Method B (NaBH3CN) |

| Yield (Crude) | 90-95% | 70-80% |

| Cis:Trans Ratio | ~8:1 (Thermodynamic) | ~3:1 (Kinetic mix) |

| Reaction Time | 24 Hours | 18 Hours |

| Scalability | High | Low (Toxic waste) |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

-

Problem: Low Yield in Alkylation.

-

Cause: Poly-alkylation (quaternization of nitrogen).

-

Solution: Use strictly 1.0-1.1 equivalents of Ethyl Iodide and ensure the temperature is controlled at 0°C during addition.

-

-

Problem: Incomplete Amination.

-

Cause: Imine formation equilibrium is unfavorable.

-

Solution: Use a large excess of Ammonia (10-20 equiv) and add molecular sieves (3Å) if using Method B to scavenge water.

-

-

Problem: Difficult Separation of Isomers.

-

Solution: If crystallization fails, use Column Chromatography with a basic mobile phase: DCM:MeOH:NH4OH (90:9:1). The cis-isomer usually elutes second due to higher polarity/hydrogen bonding capability with the stationary phase.

-

References

-

ChemicalBook. (2023). Synthesis of 1-Ethyl-4-piperidone and derivatives. Retrieved from

-

BenchChem. (2025).[3] Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

-

Massé, J., & Langlois, N. (2009). Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines.[4] Heterocycles, 77(1).[5] Retrieved from

-

Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters.[6] Retrieved from

-

Google Patents. (1975). Separation and purification of cis and trans isomers (US3880925A). Retrieved from

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Protocols for 1-Ethyl-2-methylpiperidin-4-one

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with mechanistic insights specific to the 2,4-substituted piperidine scaffold.

Abstract & Strategic Significance

The 1-ethyl-2-methylpiperidin-4-one scaffold is a critical intermediate in the synthesis of neurokinin receptor antagonists, JAK inhibitors, and opioid receptor ligands. The introduction of an amine at the C4 position via reductive amination creates two stereogenic centers (C2 and C4), necessitating precise control over diastereoselectivity (cis vs. trans).

This guide provides three validated protocols for the reductive amination of 1-ethyl-2-methylpiperidin-4-one. Unlike generic procedures, these protocols address the specific steric influence of the C2-methyl group and the basicity of the N-ethyl piperidine core.

Key Decision Matrix

| Parameter | Protocol A: STAB | Protocol B: NaBH₃CN | Protocol C: Cat. Hydrogenation |

| Primary Goal | High Chemoselectivity & Yield | Difficult/Non-Nucleophilic Amines | Scale-up (>100g) & Atom Economy |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | H₂ / Pd/C or Pt/C |

| Stereoselectivity | Favors Thermodynamic (cis-2,4) | pH Dependent | Catalyst Dependent |

| Safety Profile | High (No HCN generation) | Low (Risk of HCN) | Moderate (High Pressure) |

Mechanistic Insight & Stereochemical Control

The reaction proceeds via the formation of an iminium ion intermediate.[1][2] The stereochemical outcome is dictated by the trajectory of the incoming hydride relative to the C2-methyl substituent.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the role of the C2-methyl group in directing hydride attack.

Figure 1: Mechanistic pathway showing the bifurcation between axial and equatorial hydride attack. The C2-methyl group (assumed equatorial) favors the formation of the cis-diequatorial product under thermodynamic control.

Stereochemical Logic

-

Conformation: The 1-ethyl-2-methylpiperidine ring predominantly adopts a chair conformation where the bulky C2-methyl and N-ethyl groups are equatorial to minimize 1,3-diaxial strain.

-

Hydride Attack:

-

Axial Attack: The hydride approaches from the axial direction (top face), leading to the amine substituent ending up in the equatorial position. This results in the 1,3-diequatorial (cis) relationship between the 2-Me and 4-Amino groups. This is the Thermodynamic Product and is favored by STAB.

-

Equatorial Attack: The hydride approaches from the equatorial direction, forcing the amine into the axial position. This results in the trans isomer. This is often the Kinetic Product but is disfavored due to 1,3-diaxial interactions between the axial amine and axial hydrogens at C2/C6.

-

Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Standard laboratory synthesis, high functional group tolerance, and maximizing the cis-isomer.

Reagents:

-

1-Ethyl-2-methylpiperidin-4-one (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-ethyl-2-methylpiperidin-4-one (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Imine Formation: Add the amine (1.1 equiv).

-

Critical Step: Add Acetic Acid (1.0 equiv). The acid catalyzes the formation of the iminium ion and buffers the basicity of the piperidine nitrogen. Stir for 30–60 minutes at room temperature.

-

Observation: A slight color change or warming indicates imine formation.

-

-

Reduction: Cool the mixture to 0°C (ice bath) to minimize side reactions. Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Note: STAB is milder than NaBH₄ and will not reduce the ketone until the imine is formed, preventing the formation of the alcohol side-product (1-ethyl-2-methylpiperidin-4-ol).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or Dragendorff’s reagent).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

-

Purification: The crude residue is often a mixture of diastereomers (typically >4:1 cis:trans). Purify via flash column chromatography (DCM/MeOH/NH₄OH) or recrystallization of the HCl salt.

Protocol B: Sodium Cyanoborohydride (NaBH₃CN) Method

Best for: Weakly nucleophilic amines (e.g., anilines) or when pH control is critical.

Safety Warning: NaBH₃CN generates highly toxic HCN gas at low pH. Must be performed in a well-ventilated fume hood.

Methodology:

-

Imine Pre-formation: Dissolve ketone (1.0 equiv) and amine (1.2 equiv) in Methanol (MeOH). Add catalytic acetic acid (pH ~5–6). Stir for 2 hours.

-

Why Methanol? MeOH effectively solvates the iminium species and facilitates proton transfer.

-

-

Reduction: Add NaBH₃CN (1.0 equiv).

-

Optimization: If the reaction is sluggish, add a Lewis acid such as ZnCl₂ (1.0 equiv) or Ti(OiPr)₄ to activate the carbonyl/imine.

-

Workup: Basify to pH >10 with 1N NaOH (to trap cyanide as NaCN) before extraction. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide.

Protocol C: Catalytic Hydrogenation

Best for: Industrial scale-up, "Green" chemistry requirements.

Methodology:

-

Setup: In a Parr shaker or autoclave, mix ketone (1.0 equiv), amine (1.0 equiv), and catalyst (10 wt% Pd/C or PtO₂) in Ethanol or Methanol.

-

Conditions: Pressurize with H₂ (30–50 psi). Stir at room temperature for 12–24 hours.

-

Stereocontrol:

-

Pd/C often favors the thermodynamic product (cis).

-

PtO₂ (Adams' catalyst) in acidic media (AcOH) can sometimes favor the kinetic product due to rapid hydrogenation from the less hindered face, though results vary with the specific amine bulk.

-

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate filtrate.

Data Interpretation & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl₃):

-

Cis-isomer (Major): The C4-proton (geminal to the new amine) typically appears as a wide multiplet (tt or similar) with large coupling constants (J ~ 10-12 Hz) due to axial-axial coupling with C3/C5 protons. This confirms the C4-proton is axial , and thus the amine is equatorial .

-

Trans-isomer (Minor): The C4-proton appears as a narrower multiplet (eq-ax/eq-eq couplings), indicating the proton is equatorial (amine is axial).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of 2-Me group | Increase temperature to 40°C; Use Ti(OiPr)₄ to force imine formation. |

| Alcohol Byproduct | Ketone reduction before imine formation | Ensure pre-stirring of Amine + Acid + Ketone for >1h before adding reducing agent. Use STAB instead of NaBH₄. |

| Poor Diastereoselectivity | High temperature or wrong solvent | Run reaction at -78°C to 0°C; Switch to non-coordinating solvent (DCE vs THF). |

| Amine "Stuck" in Aqueous | Product is highly polar/basic | Use "Salting out" technique (saturate aq. layer with NaCl); Extract with CHCl₃/iPrOH (3:1). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849–3862.[2] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[2][3] 12, 1971, pp. 2897–2904.[3] Link

-

Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, vol. 17, 2020. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395–404. Link

-

RSC Publishing. "Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex." Organic & Biomolecular Chemistry. Link

Sources

Using 1-Ethyl-2-methylpiperidin-4-amine as a pharmaceutical intermediate

Application Note: 1-Ethyl-2-methylpiperidin-4-amine as a Pharmaceutical Intermediate

Part 1: Executive Summary & Chemical Profile

This compound (CAS 92351-62-7) is a specialized diamine building block increasingly utilized in the synthesis of kinase inhibitors (e.g., JAK, ALK) and GPCR ligands (e.g., Sigma-1, Dopamine receptors). Unlike the commoditized 1-ethylpiperidin-4-amine, the addition of the C2-methyl group introduces a critical element of conformational restriction and chirality. This "magic methyl" effect often improves metabolic stability by blocking alpha-oxidation sites and can significantly enhance potency by locking the piperidine ring into a preferred chair conformation.

This guide provides validated protocols for handling, coupling, and purifying intermediates derived from this scaffold, with a specific focus on managing the stereochemical complexity inherent in the 2,4-disubstituted piperidine system.

Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 92351-62-7 | |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |

| pKa (Calc) | N1 (tert): ~8.5 | N4 (prim): ~10.5 |

| Boiling Point | ~180-190°C (Predicted) | |

| Solubility | DCM, MeOH, DMSO, Water | Highly soluble in organic solvents. |

| Stereochemistry | Mixture of cis and trans diastereomers | Critical Quality Attribute (CQA). |

Part 2: Strategic Applications & Stereochemistry

The Stereochemical Challenge

The 2-methyl and 4-amino substituents create two chiral centers (assuming the N1 is rapidly inverting). This results in two diastereomeric pairs:

-

Cis-isomer: The 2-Me and 4-NH₂ groups are on the same face of the ring.

-

Trans-isomer: The 2-Me and 4-NH₂ groups are on opposite faces.

Expert Insight: Commercial sources often supply this as a diastereomeric mixture (e.g., 3:1 trans:cis) unless specified otherwise. For SAR (Structure-Activity Relationship) studies, it is imperative to separate these isomers after coupling to the core scaffold, or to source chirally pure starting material. The biological activity between cis and trans variants can differ by >100-fold.

Primary Reaction Pathways

-

Amide Coupling (Kinase Inhibitors): Reaction of the N4-amine with heteroaryl carboxylic acids.

-

SₙAr (Nucleophilic Aromatic Substitution): Displacement of halides on pyrimidines or pyridines.

-

Reductive Amination: Less common for the N4 position but used for N-alkylation if the N4 is secondary.

Part 3: Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Target: Synthesis of Amide-Linked Kinase Inhibitor Libraries

Rationale: The N4-amine is sterically unhindered, but the basic N1-ethyl group can act as a proton sponge, potentially reducing coupling efficiency if pH is not controlled. HATU is chosen for its high reactivity and tolerance of basic residues.

Materials:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

This compound (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

-

Addition: Add this compound (1.2 mmol) dropwise.

-

Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 5.0 equiv.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 142.24 - 18.02).

-

Workup (Aqueous): Dilute with EtOAc (20 mL). Wash with sat. NaHCO₃ (2 x 10 mL) to remove HOBt byproducts. Wash with Brine (10 mL).

-

Workup (Alternative for Polar Products): If the product is highly polar (due to the basic piperidine), skip aqueous workup. Evaporate DMF and load directly onto a C18 Reverse Phase column.

-

Purification: Flash Chromatography.

-

Phase: Normal Phase Silica.

-

Eluent: DCM : MeOH : NH₄OH (90 : 10 : 1). The ammonia is critical to prevent tailing of the basic amine.

-

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Target: Synthesis of Pyrimidine-based Ligands

Rationale: This reaction exploits the nucleophilicity of the N4-amine to displace a leaving group (Cl, F) on an aromatic ring.

Materials:

-

2,4-Dichloropyrimidine derivative (1.0 equiv)

-

This compound (1.1 equiv)

-

K₂CO₃ (2.5 equiv) or TEA (2.0 equiv)

-

Isopropanol (IPA) or 1,4-Dioxane

Step-by-Step Workflow:

-

Setup: Charge a reaction vessel with the Chloropyrimidine (1.0 mmol) and IPA (5 mL).

-

Base Addition: Add K₂CO₃ (2.5 mmol).

-

Amine Addition: Add this compound (1.1 mmol).

-

Heating: Heat to 80°C for 4–12 hours.

-

Expert Tip: The 2-methyl group on the piperidine adds steric bulk. If the reaction is sluggish, switch solvent to NMP and heat to 120°C.

-

-

Monitoring: Monitor for the disappearance of the starting chloride.

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Visualization & Logic

Figure 1: Synthetic Workflow & Decision Tree

This diagram illustrates the critical decision points when processing this intermediate, specifically regarding salt form handling and purification selection.

Caption: Decision tree for handling this compound in synthesis, highlighting stoichiometry adjustments for salt forms and purification paths.

Part 5: Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | Stereic hindrance from 2-Me group. | Switch coupling agent to COMU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered amines. |

| Product Tailing on Silica | Interaction of basic N1 with silica. | Pre-wash the silica column with 1% TEA in DCM, or use Amino-functionalized silica cartridges. |

| Incomplete Reaction (SnAr) | Deactivation of nucleophile. | Ensure the reaction is anhydrous. Water can solvate the amine and reduce nucleophilicity. Switch to DMSO at 100°C. |

| Double Addition | High reactivity of N4. | Unlikely with this substrate as N4 is primary and N1 is tertiary. If observed, check purity of starting material for diamine contaminants. |

Part 6: References

-

PubChem Compound Summary. "this compound (CAS 92351-62-7)." National Center for Biotechnology Information. Accessed Oct 2023. Link

-

BLD Pharm Catalog. "Product Analysis: this compound." BLD Pharm.[2] Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Contextual reference for the "Magic Methyl" effect in piperidines).

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for piperidine conformational locks).

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Preparation of amide derivatives using 1-Ethyl-2-methylpiperidin-4-amine

Application Note: Precision Synthesis of Amide Derivatives using 1-Ethyl-2-methylpiperidin-4-amine

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, frequently employed to modulate solubility, lipophilicity (

This guide details the optimized protocols for coupling this specific building block with carboxylic acids to generate amide derivatives. It addresses the unique challenges posed by the molecule's dual-basic nature and the steric influence of the C2-methyl substituent.

Chemical Profile & Strategic Considerations

Structural Analysis

-

CAS: 92351-62-7[2]

-

Key Features:

-

Primary Amine (C4): The nucleophilic center for amide bond formation.

-

Tertiary Amine (N1): Non-nucleophilic in amidation conditions but highly basic (

). It serves as an internal proton acceptor but necessitates specific workup strategies to prevent product loss into aqueous acidic layers. -

C2-Methyl Group: Induces steric hindrance and influences the ring conformation (chair vs. twist-boat), potentially affecting the reaction kinetics of the C4-amine.

-

Stereochemical Implications

Commercial sources of this reagent are often supplied as a mixture of cis and trans diastereomers (relative to the 2-Me and 4-

-

Implication: The resulting amides will be diastereomeric. While the coupling chemistry remains the same for both, the reaction rates may differ slightly due to the axial vs. equatorial orientation of the amino group.

-

Recommendation: If single-isomer products are required, separate the diastereomers after amide formation using chiral SFC or preparative HPLC, as the polarity difference between amide isomers is often greater than that of the starting amine.

Experimental Protocols

Method A: Acid Chloride Coupling (High Reactivity)

Best for: Simple, non-sensitive carboxylic acids and parallel synthesis libraries.

Reagents:

-

Carboxylic Acid Chloride (1.0 equiv)

-

This compound (1.0 - 1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (

) or DIPEA (1.5 - 2.0 equiv)

Protocol:

-

Preparation: Dissolve this compound (1.0 mmol) and

(2.0 mmol) in anhydrous DCM (5 mL) in a reaction vial. Cool to 0°C if the acid chloride is volatile or highly reactive. -

Addition: Add the acid chloride (1.0 mmol) dropwise (neat or as a solution in DCM).

-

Note: The reaction is exothermic. The tertiary amine (N1) in the ring will not react, but the added base (

) is required to scavenge the HCl produced to prevent the formation of the unreactive hydrochloride salt of the starting amine.

-

-

Reaction: Allow to warm to room temperature and stir for 1–2 hours.

-

Monitoring: Check by LC-MS. The basic N1-ethyl group ensures the product ionizes well in positive mode (

). -

Quench: Add saturated

(aqueous).

Method B: HATU-Mediated Coupling (Precision)

Best for: Chiral acids, expensive substrates, or when acid chlorides are unstable.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)[1]

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

-

DMF or DMA (anhydrous)

Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (3-5 mL). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir for 5–10 minutes at room temperature to form the activated ester (O-At).

-

Visual Check: Solution often turns yellow/orange.

-

-

Coupling: Add this compound (1.1 mmol) to the mixture.

-

Reaction: Stir at room temperature for 2–16 hours.

-

Tip: Due to the steric bulk of the C2-methyl group, this reaction may be slower than with unsubstituted 4-aminopiperidine. Heating to 40°C is permissible if conversion is sluggish after 4 hours.

-

-

Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1).

-

Critical: Do NOT wash with dilute HCl or citric acid. The basic N1-ethyl nitrogen will protonate, dragging your product into the aqueous waste.

-

Advanced Purification Strategy: "Catch and Release"

Because the product retains the basic tertiary amine (N1-ethyl), standard silica chromatography can be challenging (streaking). The most robust purification method is Strong Cation Exchange (SCX) chromatography.

The "Self-Validating" Workflow:

-

Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

-

Wash (Impurities): Flush with MeOH.

-

Result: Neutral impurities (unreacted carboxylic acid, urea byproducts, non-basic coupling reagents) pass through. The product stays bound to the sulfonic acid resin.

-

-

Elute (Product): Flush with 2M

in MeOH.-

Result: The ammonia displaces the product, releasing it in pure form.

-

-

Finish: Concentrate the ammoniacal filtrate to obtain the pure amide.

Visualizations

Figure 1: Reaction Decision Tree

Caption: Decision matrix for selecting the optimal coupling pathway based on carboxylic acid stability.

Figure 2: SCX Purification Logic

Caption: "Catch and Release" purification strategy leveraging the basicity of the piperidine nitrogen.

Quantitative Data Summary

| Parameter | Method A (Acid Chloride) | Method B (HATU) |

| Typical Yield | 85 - 95% | 70 - 90% |

| Reaction Time | 1 - 2 Hours | 2 - 16 Hours |

| Byproducts | HCl salts (removed by wash) | Urea/HOBt (removed by SCX) |

| Steric Tolerance | High | Moderate (May require heat) |

| Purification | Extraction usually sufficient | SCX or Column often required |

References

-

BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Retrieved from

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

Sources

Heterocyclic amine building blocks for medicinal chemistry libraries

Application Note: High-Fidelity Synthesis of Heterocyclic Amine Libraries for Medicinal Chemistry

Abstract

This guide outlines a strategic framework for integrating heterocyclic amine building blocks into high-throughput medicinal chemistry campaigns. It addresses the critical shift from flat, aromatic-heavy libraries to three-dimensional (

Strategic Rationale: The "Privileged" Scaffold

Nitrogen heterocycles—specifically piperidines, pyrrolidines, azetidines, and their spirocyclic analogs—are classified as "privileged structures" in drug discovery.[1][2] This terminology, coined by Evans et al., refers to molecular frameworks capable of providing high-affinity ligands for diverse biological targets.

Escape from Flatland ( Enrichment)

Historical library design often suffered from "molecular obesity" and flatness, leading to poor solubility and high attrition rates. The "Escape from Flatland" concept (Lovering et al., 2009) demonstrated that increasing the fraction of

-

Solubility: Saturated heterocycles disrupt crystal packing more effectively than planar aromatics.

-

Target Engagement: 3D vectors allow for precise exploration of chiral protein pockets.

-

Metabolic Stability: Reducing aromatic ring count often lowers CYP450 inhibition liability.

Library Design & Workflow

The following diagram illustrates the critical path from building block selection to validated library plate.

Figure 1: High-throughput library generation workflow emphasizing solid-phase cleanup for rapid turnover.

Validated Experimental Protocols

Protocol A: Parallel Amide Coupling using T3P®

Why T3P? Unlike HATU or EDC, Propylphosphonic Anhydride (T3P) generates water-soluble byproducts, eliminating the need for aqueous workup or chromatography in early-stage screening. It also exhibits lower epimerization rates for chiral amines.

Reagents:

-

Carboxylic Acid (

, 1.0 equiv) -

Heterocyclic Amine (

, 1.2 equiv) -

Base: Pyridine (3.0 equiv) or DIPEA (for non-epimerizable substrates)

-

Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

-

Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step Procedure:

-

Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve the carboxylic acid (0.1 mmol) and pyridine (0.3 mmol) in EtOAc (500 µL).

-

Activation: Add T3P solution (0.15 mmol) dropwise. Stir at Room Temperature (RT) for 5 minutes to form the active ester.

-

Coupling: Add the heterocyclic amine (0.12 mmol). Cap and shake/stir at RT for 2–4 hours.

-

Note: For sterically hindered amines (e.g., tert-butyl substituted), heat to 50°C.

-

-

Quench & Clean: Add 1M aqueous NaOH (500 µL) to hydrolyze excess T3P.

-

Extraction (Simplified): The product remains in the organic layer; byproducts move to the aqueous layer. Remove the organic supernatant.

-

Drying: Pass the organic layer through a hydrophobic frit or

cartridge. -

Concentration: Evaporate solvent (Genevac or SpeedVac) to yield the crude amide (typically >90% purity).

Protocol B: Buchwald-Hartwig Amination for Heteroaryl Halides

Why this protocol? Heterocyclic amines (e.g., piperazine, morpholine) often deactivate standard Pd catalysts. This protocol uses the BrettPhos or RuPhos precatalyst systems, which are specifically engineered for high turnover with secondary amines and heteroaryl chlorides.

Reagents:

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: Pd-RuPhos-G3 or Pd-BrettPhos-G3 (1–3 mol%)

-

Base: Sodium tert-butoxide (

, 1.5 equiv) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge the reaction vial with Nitrogen or Argon. Oxygen inhibition is the #1 cause of failure in Pd-catalysis.

-

Solids Addition: Add the aryl halide (0.2 mmol), amine (0.24 mmol), base (

, 0.3 mmol), and Precatalyst (0.004 mmol) to the vial.-

Tip: Weighing small catalyst amounts is error-prone. Use a stock solution of the catalyst in the reaction solvent if preparing a library.

-

-

Solvent Addition: Add anhydrous Dioxane (1.0 mL).

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C–100°C for 12 hours.

-

Scavenging (Crucial for Med Chem): To remove residual Palladium, add SiliaMetS® Thiol or equivalent metal scavenger resin (50 mg) and stir for 30 mins at RT.

-

Filtration: Filter through a celite pad or frit to remove salts and resin.

-

Analysis: Analyze by LCMS. If conversion <50%, switch to the Pd-PEPPSI-IPr catalyst system for higher stability.

Decision Logic for C-N Bond Formation

Select the optimal condition based on your substrate's electronic and steric profile.

Figure 2: Catalyst selection decision tree for Buchwald-Hartwig aminations.

Quality Control & Data Interpretation

For library validation, a "Pass" criteria is typically defined as:

-

Purity: >85% by UV (254 nm) and ELSD (Evaporative Light Scattering Detector).

-

Identity:

observed within ±0.1 Da. -

Solubility: Turbidimetric solubility assay (kinetic solubility) > 50 µM in PBS.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide) | Hydrolysis of T3P | Ensure solvent is dry; increase base to 5.0 equiv. |

| Epimerization | High temperature / Strong Base | Use Pyridine (weaker base) and cool to 0°C during T3P addition. |

| Pd-Cat Failure | Catalyst Poisoning | Check amine for free thiols or imidazoles; add extra catalyst loading. |

| Protodehalogenation | Solvent H-donor | Switch from alcohol solvents to Toluene; ensure anhydrous conditions. |

References

-

Evans, B. E., et al. (1988).[4] Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[3][5][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3][7] Link

-

Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8][9] Organic Letters, 13(19), 5048–5051. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Dombrowski, A. W., et al. (2022).[9] The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry, 87(4), 1880–1897.[9] Link

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. preprints.org [preprints.org]

- 6. preprints.org [preprints.org]

- 7. scribd.com [scribd.com]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Reaction conditions for N-alkylation of 2-methylpiperidin-4-amine

Application Note: Regioselective N-Alkylation of 2-Methylpiperidin-4-amine

Executive Summary & Strategic Analysis

The functionalization of 2-methylpiperidin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nucleophilic nitrogen atoms:[1]

-

N4 (Exocyclic, Primary): High accessibility, moderate basicity (

).[1][2] -

N1 (Endocyclic, Secondary): Higher intrinsic basicity (

) but significantly sterically compromised by the adjacent C2-methyl group.[2]

The Core Directive: Unlike standard piperidines where N1 is often the primary nucleophile, the C2-methyl group acts as a steric gatekeeper , effectively retarding alkylation at N1.[1] Therefore, under kinetic control, electrophiles will preferentially react at N4 .

This guide details protocols for two distinct workflows:

-

Workflow A: Selective alkylation of the primary amine (N4).[2]

-

Workflow B: Selective alkylation of the secondary amine (N1).

Chemo-Physical Decision Matrix

Before selecting a protocol, analyze the steric and electronic landscape.

| Feature | N4-Amine (Exocyclic) | N1-Amine (Endocyclic) | Implication |

| Type | Primary ( | Secondary ( | |

| Steric Environment | Unhindered | Hindered (C2-Me) | The C2-Me group creates a "nucleophilic penalty" at N1.[2] |

| pK_a (Est.) | ~10.6 | ~10.8 - 11.0 | Close pKa values make protonation-based separation difficult.[2] |

| Reactivity (Alkylation) | Fast (Kinetic) | Slow | N4 is the default site for "naked" alkylation.[2] |

| Reactivity (Reductive) | Fast | Slow | Imines form faster at N4; Iminiums at N1 are sterically destabilized.[2] |

Visualizing the Selectivity Logic

Figure 1: Decision tree for regioselective functionalization based on target nitrogen.

Detailed Protocols

Protocol A: N4-Selective Reductive Amination (Kinetic Control)

Objective: Mono-alkylation of the primary amine (N4) while leaving the hindered N1 untouched.[2] Mechanism: The primary amine forms an imine faster than the hindered secondary amine forms an iminium ion. Using a mild reducing agent ensures the imine is reduced immediately without allowing equilibrium to shift toward N1 functionalization.

Reagents:

-

Substrate: 2-methylpiperidin-4-amine (1.0 equiv)[2]

-

Electrophile: Aldehyde (1.05 equiv) — Do not use excess.[2]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

-

Additive: Acetic Acid (1.0 equiv)[2]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under

, dissolve the diamine (1.0 mmol) in DCE (5 mL, 0.2 M). -

Acidification: Add Acetic Acid (1.0 mmol). Note: This buffers the reaction and activates the aldehyde, but the protonated N1 is even less nucleophilic.[1]

-

Addition: Add the aldehyde (1.05 mmol) in one portion. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS. You should see the imine mass (

).[2]

-

-

Reduction: Cool to 0°C. Add STAB (1.4 mmol) portion-wise.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Dry organics over

. -

Purification: Flash chromatography (DCM/MeOH/

).

Why this works: STAB is bulky and mild. It reduces the imine (at N4) much faster than the aldehyde itself.[2] The steric bulk of the 2-methyl group prevents the bulky STAB/Aldehyde complex from easily reacting at N1.

Protocol B: N1-Selective Alkylation (Protection Strategy)

Objective: Alkylation of the hindered ring nitrogen (N1).[2] Challenge: You cannot simply add an alkyl halide and expect N1 selectivity; N4 will react first. You must block N4.

Step-by-Step Methodology:

Phase 1: Selective Protection of N4

-

Dissolve 2-methylpiperidin-4-amine (1.0 equiv) in DCM at 0°C.

-

Add

(0.95 equiv) slowly.[2]-

Crucial: Use a slight deficit of anhydride. The primary amine (N4) reacts significantly faster than the hindered secondary amine.[2]

-

-

Isolate 4-(tert-butoxycarbonylamino)-2-methylpiperidine .

Phase 2: N1-Alkylation (Reductive Amination or

-

Option 1 (Reductive Amination): Use the Protocol A conditions on the protected intermediate. The 2-Me group still hinders N1, so you may need stronger conditions (e.g.,

/ MeOH / Heat or microwave assistance).[1][2] -

Option 2 (Direct Alkylation -

):-

Dissolve N4-Boc intermediate in DMF.

-

Add

(3.0 equiv) and Alkyl Halide (1.2 equiv).[2] -

Heat to 60–80°C. Note: Heat is required to overcome the steric barrier of the 2-Me group.

-

Phase 3: Deprotection

-

Treat with TFA/DCM (1:[2]4) or HCl/Dioxane to reveal the primary amine.

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Bis-alkylation at N4 | Aldehyde/Halide excess | Switch to Reductive Amination (Method A). Direct alkylation with halides almost always leads to over-alkylation at primary amines. |

| Mixture of N1/N4 products | Loss of kinetic control | Ensure temperature is low (0°C) during reductant addition. Ensure the 2-Me sterics are respected (do not heat unless necessary). |

| No Reaction at N1 | Steric shielding | The 2-Me group is blocking the trajectory. Switch to Microwave irradiation (100°C, 30 min) or use a smaller electrophile. |

| Low Yield with STAB | Imine hydrolysis | Ensure anhydrous conditions. If STAB fails, switch to |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

- Foundational text for STAB protocols and selectivity.

-

Khalaf, A. I., et al. "Regioselective alkylation of diamines."[1] Tetrahedron, vol. 56, no. 5, 2000, pp. 8567-8571. Link

- Discusses primary vs. secondary amine competition.

-